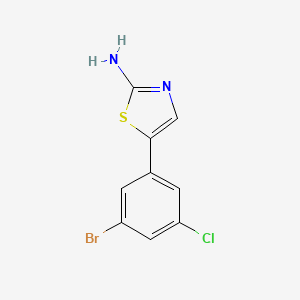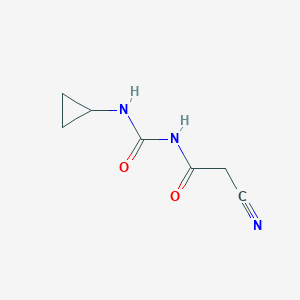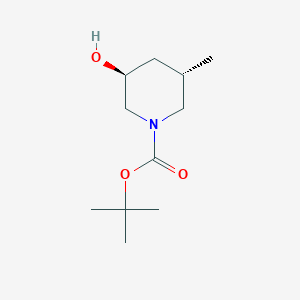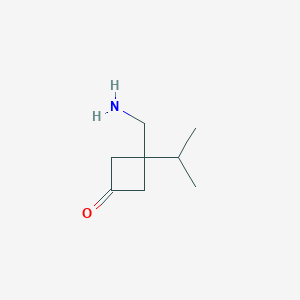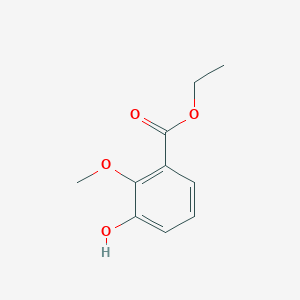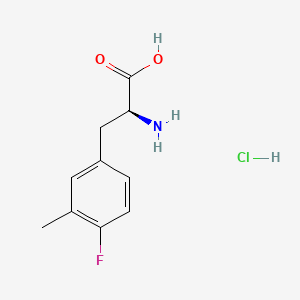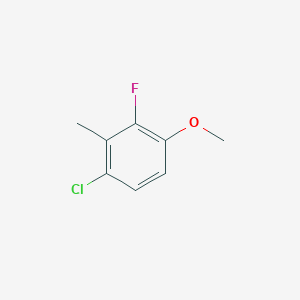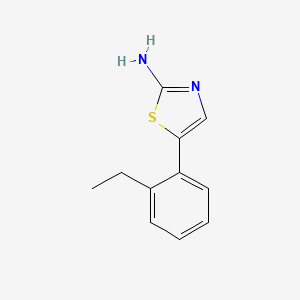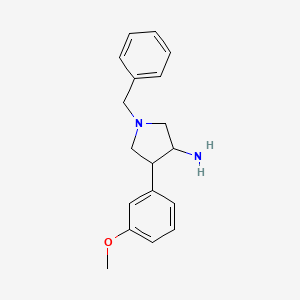
2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H10ClF3NO2 This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation: The acid chloride is then reacted with N-methoxy-N-methylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 3-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.
Aplicaciones Científicas De Investigación
2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methylbenzamide: Similar structure but lacks the trifluoromethyl and chloro groups.
2-Chloro-N-methoxy-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the amine functionality.
Uniqueness
2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and methoxy groups provide sites for further chemical modification.
This compound’s unique structure and properties make it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
2-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,1-2H3 |
Clave InChI |
QWZDXQZVMDMDFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


